molecular formula C26H23NO10 B015398 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside CAS No. 135216-30-7

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside

Cat. No.: B015398
CAS No.: 135216-30-7
M. Wt: 509.5 g/mol
InChI Key: CTPGKZRJMUOBTP-AALNHBIMSA-N
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Description

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is a biochemical reagent primarily used in scientific research. It is a derivative of galactopyranoside, a type of sugar molecule, and is often utilized in the study of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside typically involves the benzoylation of galactopyranoside followed by the introduction of a nitrophenyl group. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process. The nitrophenyl group is then introduced using 4-nitrophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is unique due to the presence of benzoyl groups at the 2 and 6 positions, which can affect its interaction with enzymes and its solubility properties. This makes it a valuable tool for studying specific enzyme-substrate interactions and for use in various biochemical assays .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2/t20-,21+,22+,23-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPGKZRJMUOBTP-AALNHBIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564591
Record name 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135216-30-7
Record name 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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